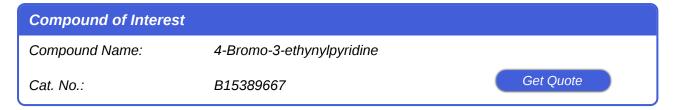


A Technical Guide to 4-Bromo-3-ethynylpyridine: Synthesis, Properties, and Potential Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-3-ethynylpyridine**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its chemical properties, potential synthetic routes, and likely applications based on the established chemistry of related bromo- and ethynyl-pyridines. This guide includes its CAS Registry Number and IUPAC name, predicted physicochemical properties, a proposed synthetic protocol, and a discussion of its potential role as a building block in the development of novel therapeutics.

Compound Identification and Properties

4-Bromo-3-ethynylpyridine is a substituted pyridine ring, a structural motif prevalent in many biologically active compounds. The presence of both a bromine atom and an ethynyl group provides two reactive sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 4-Bromo-3-ethynylpyridine



Property	Value	Source
IUPAC Name	4-Bromo-3-ethynyl-pyridine	ChemBK
CAS Registry Number	1196146-05-0	ChemBK
Molecular Formula	C7H4BrN	ChemBK
Molecular Weight	182.02 g/mol	ChemBK
Predicted Boiling Point	246.7 ± 25.0 °C	ChemBK
Predicted Density	1.60 ± 0.1 g/cm ³	ChemBK
Experimental Yield	Not Available	-
Melting Point	Not Available	-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)	Not Available	-

Proposed Synthesis: Sonogashira Coupling

The synthesis of aryl alkynes from aryl halides is commonly achieved through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds. Given the structure of **4-Bromo-3-ethynylpyridine**, a plausible synthetic route would involve the Sonogashira coupling of a suitable 4-bromopyridine precursor with a protected or terminal alkyne.

General Experimental Protocol

The following is a generalized experimental protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of **4-Bromo-3-ethynylpyridine**. This protocol is based on procedures for similar couplings involving bromopyridines.

Materials:

- 4-Bromo-3-aminopyridine (or other suitable 4-bromopyridine precursor)
- Ethynyltrimethylsilane (or another protected acetylene)



- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
- Inert gas (e.g., nitrogen, argon)

Procedure:

- To a dry reaction flask under an inert atmosphere, add the 4-bromopyridine precursor, the palladium catalyst, and copper(I) iodide.
- Dissolve the solids in the anhydrous solvent.
- Add the base to the reaction mixture.
- Introduce the ethynyltrimethylsilane dropwise at room temperature.
- The reaction mixture is then typically heated to a temperature ranging from room temperature to 100°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel.
- If a protected alkyne was used, a subsequent deprotection step (e.g., with a fluoride source like TBAF for a silyl-protected alkyne) would be necessary to yield the terminal alkyne, **4-Bromo-3-ethynylpyridine**.



Potential Applications in Drug Discovery

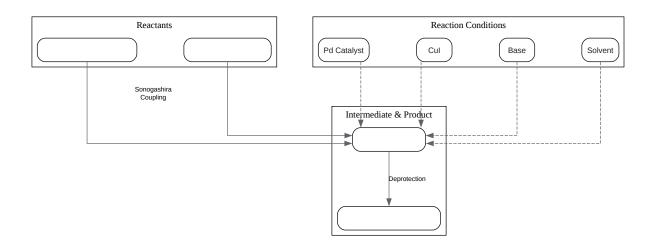
Substituted pyridines are a cornerstone of medicinal chemistry. The bromine atom on the pyridine ring can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The ethynyl group is also a versatile functional group that can participate in reactions like click chemistry (cycloadditions), serve as a precursor to other functional groups, or act as a rigid linker in a larger molecule.

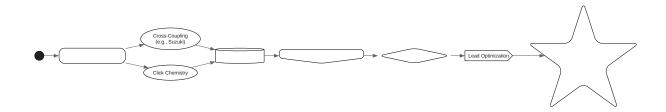
The structural motif of **4-Bromo-3-ethynylpyridine** could be a key building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The pyridine core can mimic the hinge-binding region of ATP in the kinase domain, while the substituents at the 3- and 4-positions can be elaborated to achieve potency and selectivity.

Visualizations Proposed Synthetic Pathway

The following diagram illustrates the proposed Sonogashira coupling reaction for the synthesis of **4-Bromo-3-ethynylpyridine**.







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